molecular formula C8H11O3P B14252652 Phosphonic acid, [(1S)-1-phenylethyl]- CAS No. 184535-62-4

Phosphonic acid, [(1S)-1-phenylethyl]-

Katalognummer: B14252652
CAS-Nummer: 184535-62-4
Molekulargewicht: 186.14 g/mol
InChI-Schlüssel: XBMUHYIMRYHJBA-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphonic acid, [(1S)-1-phenylethyl]- is an organic compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphonic acid, [(1S)-1-phenylethyl]- can be synthesized through several methods. One common approach involves the reaction of phenylethylamine with phosphorus trichloride, followed by hydrolysis. Another method includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions (HCl) or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of phosphonic acids often involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphonic acid, [(1S)-1-phenylethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted phenylethyl compounds .

Wirkmechanismus

The mechanism of action of phosphonic acid, [(1S)-1-phenylethyl]- involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property makes it effective in enzyme inhibition and as a chelating agent. The compound targets specific molecular pathways, disrupting normal biological processes and leading to its desired effects .

Eigenschaften

CAS-Nummer

184535-62-4

Molekularformel

C8H11O3P

Molekulargewicht

186.14 g/mol

IUPAC-Name

[(1S)-1-phenylethyl]phosphonic acid

InChI

InChI=1S/C8H11O3P/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11)/t7-/m0/s1

InChI-Schlüssel

XBMUHYIMRYHJBA-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](C1=CC=CC=C1)P(=O)(O)O

Kanonische SMILES

CC(C1=CC=CC=C1)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.